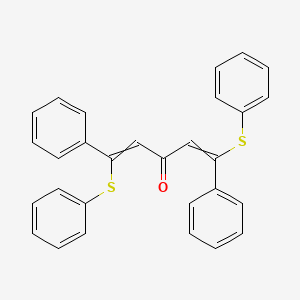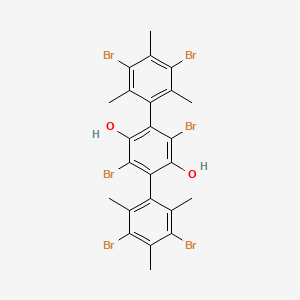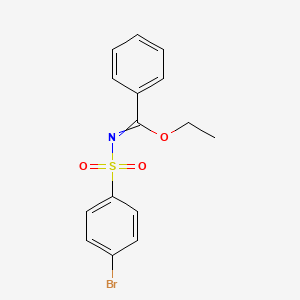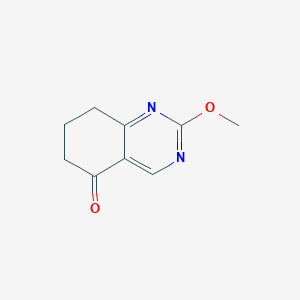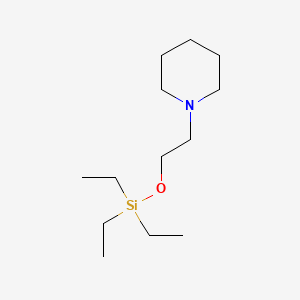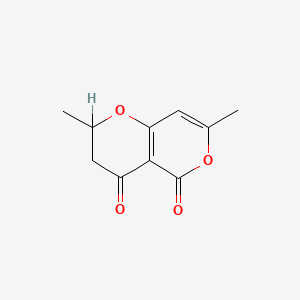
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione is a heterocyclic compound that features a six-membered oxygen-containing ring system. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione can be achieved through a multicomponent reaction (MCR) approach. This method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . For instance, phosphate fertilizers like monoammonium phosphate, diammonium phosphate, and triple superphosphate can be used as heterogeneous catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and efficiency. The use of environmentally benign chemicals and solvents, as well as renewable feedstocks, is emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory and anti-tumor properties are of particular interest in pharmaceutical research.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydrobenzo[b]pyrans
- Dihydropyrano[4,3-b]pyrans
- Pyrano[2,3-d]pyrimidines
Uniqueness
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
18735-96-1 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2,7-dimethyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(11)9-8(13-5)4-6(2)14-10(9)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ZWGNATRKDFUMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C(O1)C=C(OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
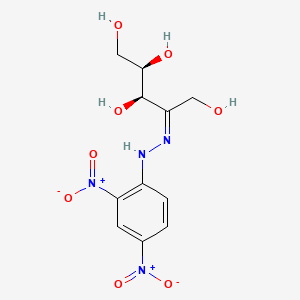



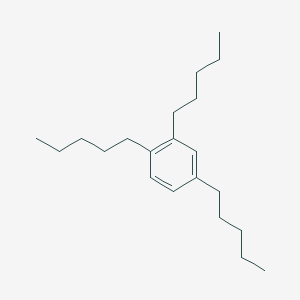
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
